Methyl 6-(phenoxymethyl)picolinate

Fragment-based drug design Medicinal chemistry Structure-property relationship

Methyl 6-(phenoxymethyl)picolinate (CAS 1219112-95-4) is a dual ester-ether picolinate building block pre-optimized for passive CNS permeability (TPSA 48.4 Ų, XLogP3 2.5). Its 6-phenoxypicolinate core is a validated fungicide pharmacophore (EP 0949248 A1), and the methyl ester serves as a stable prodrug form for hydrolysis or further derivatization. With ≥95% purity and no pre-purification requirement, it is ready for Pd-catalyzed cross-couplings, amide formations, and fragment-based library synthesis. Choose this specific intermediate to maintain structure-activity relationships critical for lead optimization.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 1219112-95-4
Cat. No. B11869183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(phenoxymethyl)picolinate
CAS1219112-95-4
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-17-14(16)13-9-5-6-11(15-13)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3
InChIKeyFXHOSKBSIFZOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(phenoxymethyl)picolinate (CAS 1219112-95-4): Core Identity and Procurement-Grade Specifications


Methyl 6-(phenoxymethyl)picolinate (CAS 1219112-95-4, also indexed under CAS 933791-31-2) is a heterocyclic picolinate ester derivative (C14H13NO3, MW 243.26 g/mol) that serves as a versatile chemical intermediate in pharmaceutical and agrochemical research programs [1]. Its structure features a pyridine-2-carboxylate core bearing a phenoxymethyl substituent at the 6-position, which confers a distinct hydrogen-bond acceptor profile (4 acceptors, 0 donors) and lipophilicity (XLogP3-AA = 2.5) relative to simpler picolinate building blocks [2]. The compound is commercially available at technical purities of 95% (AKSci) and 98% (MolCore), placing it within the standard procurement-grade purity band for early-stage synthesis intermediates .

Why Generic Substitution of Methyl 6-(phenoxymethyl)picolinate (1219112-95-4) Carries Procurement Risk


The picolinate ester family encompasses a broad range of derivatives with vastly different physicochemical and reactivity profiles; methyl 6-(phenoxymethyl)picolinate occupies a unique position due to its dual ester-ether architecture. Direct structural analogs such as methyl 6-(hydroxymethyl)picolinate, methyl 6-methylpicolinate, or the free carboxylic acid 6-(phenoxymethyl)picolinic acid differ in lipophilicity, hydrogen-bonding capacity, and metabolic stability, all of which are critical in fragment-based drug design and agrochemical lead optimization [1]. Evidence from the 6-phenoxypicolinic acid fungicide patent class (EP 0949248 A1) demonstrates that even minor substitution changes at the 6-position of the pyridine ring can profoundly alter target-site binding and whole-organism efficacy, meaning that untested substitution of the methyl ester with an alternative alkyl chain or the free acid will not preserve the same structure-activity relationships [2]. Procurement decisions must therefore be compound-specific rather than class-based.

Quantitative Differentiation of Methyl 6-(phenoxymethyl)picolinate (1219112-95-4) Against Closest Analogs


Hydrogen-Bond Acceptor Count Differentiates Methyl 6-(phenoxymethyl)picolinate from Simpler Picolinate Esters

Methyl 6-(phenoxymethyl)picolinate possesses 4 hydrogen-bond acceptor (HBA) sites via its methoxycarbonyl oxygen atoms, pyridine nitrogen, and phenoxymethyl ether oxygen, compared with only 3 HBA sites for methyl 6-methylpicolinate (lacking the ether oxygen) and 2 HBA sites for methyl picolinate [1]. This higher HBA count directly influences aqueous solubility and target-protein interaction potential, providing a differentiated platform for lead optimization campaigns that require tunable polarity [2].

Fragment-based drug design Medicinal chemistry Structure-property relationship

Rotatable Bond Flexibility Defines Conformational Space Relative to Rigid Picolinate Scaffolds

The target compound incorporates 5 rotatable bonds (ester methoxy C–O, pyridine–CH2–O, CH2–O–phenyl, and two within the ester group), whereas the common intermediate methyl 6-methylpicolinate has only 2 rotatable bonds and methyl 6-(hydroxymethyl)picolinate has 3 [1]. This increased flexibility allows the phenoxymethyl tail to sample a wider conformational volume, which can be exploited in fragment-growing strategies but must be weighed against entropic penalties upon binding [2].

Conformational analysis Scaffold optimization Bioisostere design

Measured Purity Specifications Provide a Definitive Procurement Benchmark Against Vendor-Dependent Baselines

Commercially, methyl 6-(phenoxymethyl)picolinate is supplied at two distinct purity grades: a minimum 95% purity (AKSci, cat. 2537DS) and a NLT 98% purity (MolCore) . For comparison, the free acid 6-(phenoxymethyl)picolinic acid is generally available only at technical grade (<95%) without certified batch analysis, making the methyl ester the preferred form for reproducible synthetic chemistry workflows .

Quality control Procurement specification Synthetic intermediate

XLogP3-AA Lipophilicity Distinguishes Phenoxymethyl Ester from Hydrophilic Hydroxymethyl and Ionizable Acid Analogs

The target compound exhibits an XLogP3-AA value of 2.5, whereas methyl 6-(hydroxymethyl)picolinate (XLogP3 ≈ -0.2) and 6-(phenoxymethyl)picolinic acid (XLogP3 ≈ 1.8) occupy markedly different lipophilicity ranges [1]. This positions the methyl phenoxymethyl ester in the optimal logP window (1–3) for passive membrane permeability while avoiding excessive lipophilicity that could promote off-target binding and metabolic instability [2].

Lipophilicity Permeability Drug-likeness

Topological Polar Surface Area (TPSA) of 48.4 Ų Positions the Compound Favorably for Blood–Brain Barrier Penetration Studies

Methyl 6-(phenoxymethyl)picolinate has a computed TPSA of 48.4 Ų, well below the established threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration and the 140 Ų cutoff for oral bioavailability [1][2]. In contrast, 6-(phenoxymethyl)picolinic acid has a TPSA of 59.3 Ų due to the additional hydroxyl donor, and methyl 6-(hydroxymethyl)picolinate reaches 59.4 Ų due to the polar hydroxyl group [1]. The lower TPSA of the target compound suggests superior passive CNS penetration potential.

CNS drug discovery TPSA Bioavailability

Phenoxymethyl Substituent Confers Class-Level Fungicidal Activity Absent in Non-Phenoxy Picolinates

The 6-phenoxypicolinate scaffold is explicitly claimed as an agricultural/horticultural fungicide pharmacophore in EP 0949248 A1, which demonstrates that 6-(substituted-phenoxy)picolinic acids exhibit potent control against a broad spectrum of plant fungal diseases [1]. Methyl 6-(phenoxymethyl)picolinate, as a close ester prodrug form of this scaffold, retains the critical phenoxy ether motif, whereas non-phenoxy 6-alkyl picolinates (e.g., methyl 6-methylpicolinate) lack any fungicidal precedent in the patent literature [2]. This class-level evidence supports selection of the phenoxymethyl derivative over 6-alkyl analogs for agrochemical lead discovery programs targeting fungal pathogens.

Agrochemical Fungicide Structure-activity relationship

Validated Application Scenarios for Methyl 6-(phenoxymethyl)picolinate (1219112-95-4) in R&D and Industrial Contexts


Fragment-Based Lead Generation for CNS-Targeted Therapeutics

With a TPSA of 48.4 Ų (well below the 90 Ų BBB-penetration threshold) and XLogP3 of 2.5, this ester is pre-optimized for passive CNS permeability [1]. Its 4 HBA sites and 5 rotatable bonds offer multiple vectors for fragment growing while maintaining drug-like property space, making it a strategic choice over the more polar 6-(hydroxymethyl) or 6-methyl analogs for CNS library synthesis [2].

Agrochemical Fungicide Lead Optimization Programs

The 6-phenoxypicolinate core is a recognized fungicide pharmacophore per EP 0949248 A1 [3]. Methyl 6-(phenoxymethyl)picolinate serves as a stable, high-purity (98%) ester prodrug form that can be hydrolyzed in planta to the active acid or further derivatized, providing a validated entry point for structure-activity relationship expansion against resistant fungal strains .

Multi-Step Organic Synthesis Requiring Reproducible Intermediate Quality

The compound is commercially available at NLT 98% purity, enabling direct use as a building block in palladium-catalyzed cross-couplings, amide bond formations, and ester hydrolysis sequences without pre-purification . This specification exceeds the typical technical-grade availability of the corresponding free acid, reducing batch-to-batch variability in multi-step synthetic routes.

Physicochemical Property Benchmarking in Drug Discovery Informatics

The computed descriptors (MW 243.26, logP 2.5, TPSA 48.4 Ų, 0 HBD, 4 HBA, 5 rotatable bonds) position this compound as a reference data point in lead-likeness assessments and machine learning model training sets for heterocyclic ester libraries, particularly when benchmarking against 5- and 6-membered ring picolinate variants [1][2].

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